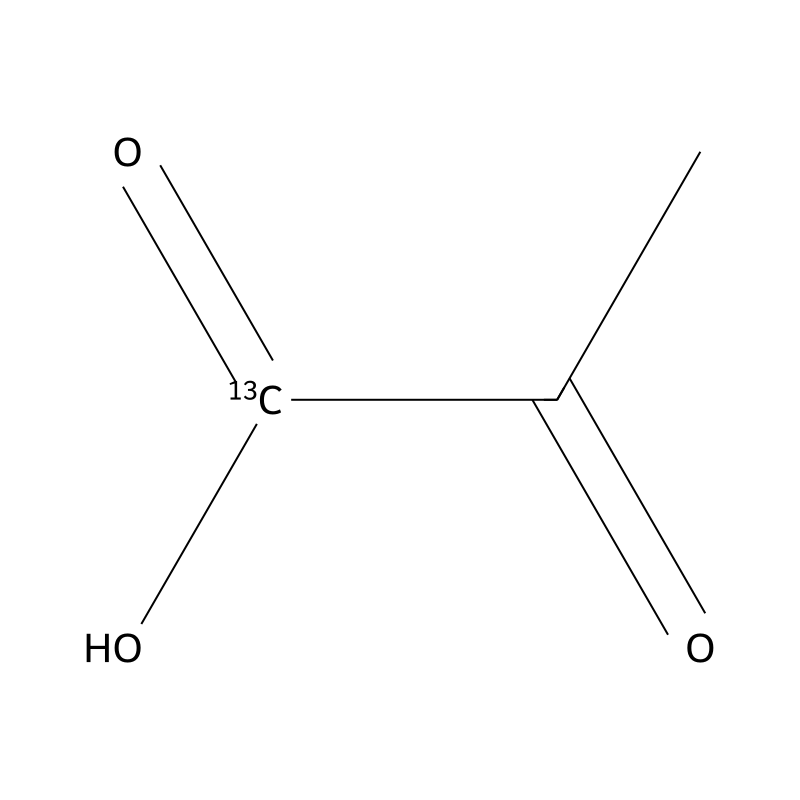

2-oxo(113C)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Oxo(113C)propanoic acid, commonly known as pyruvic acid, is a key intermediate in several metabolic pathways. Its molecular formula is C₃H₄O₃, and it has a molecular weight of approximately 88.06 g/mol. This compound is characterized by its keto group adjacent to the carboxylic acid functional group, making it a 2-oxo monocarboxylic acid. Pyruvic acid plays a critical role in cellular respiration and is produced during glycolysis, the process by which glucose is broken down to produce energy.

Pyruvic acid-1-13C acts primarily as a tracer molecule in metabolic studies. Its role is not to directly influence biological processes but to serve as a labeled substrate that can be monitored using NMR spectroscopy. By following the 13C label through metabolic pathways, scientists can gain insights into cellular metabolism, identify potential drug targets, and assess the effectiveness of therapeutic interventions [, ].

- Skin and eye irritation: Pyruvic acid can cause severe skin burns and eye damage upon contact. It is crucial to wear appropriate personal protective equipment (PPE) when handling this compound.

- Corrosivity: Pyruvic acid is a corrosive agent and can damage containers and other materials. Proper handling and storage procedures are essential.

Tracing Metabolic Pathways

Pyruvic acid-1-13C is used to trace the fate of carbon atoms within cells. When administered to an organism, this molecule enters metabolic pathways, and its carbon atom at position 1 becomes incorporated into various downstream metabolites. By analyzing the distribution of the 13C label in these metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) , researchers can gain insights into the activity of specific metabolic pathways. This approach allows them to study how cells utilize nutrients for energy production, biosynthesis, and other functions.

Studying Cancer Metabolism

Cancer cells exhibit altered metabolic profiles compared to healthy cells. Pyruvic acid-1-13C is being explored as a tool to study these differences. By administering the labeled pyruvate to tumor models and analyzing the resulting metabolite profile, researchers can investigate how cancer cells utilize glucose and other nutrients. This information can help identify potential targets for cancer therapy by focusing on specific metabolic pathways that are crucial for cancer cell survival and proliferation .

Hyperpolarized Magnetic Resonance Imaging (MRI)

A recent advancement involves combining pyruvic acid-1-13C with hyperpolarization techniques. This process significantly amplifies the 13C signal, allowing for its detection using MRI. Hyperpolarized [1-13C]pyruvate can be injected into an organism, and its subsequent conversion to metabolites like lactate can be monitored in real-time using MRI. This approach holds promise for non-invasive imaging of metabolic activity in organs and tissues, potentially enabling the diagnosis and monitoring of various diseases, including cancer .

- Decarboxylation: Pyruvic acid can undergo decarboxylation to form acetaldehyde and carbon dioxide.

- Reduction: It can be reduced to lactic acid in anaerobic conditions or converted to acetyl coenzyme A in aerobic conditions, which then enters the tricarboxylic acid cycle for further energy production.

- Condensation Reactions: Pyruvic acid can react with amines to form amino acids through transamination reactions, which are essential for protein synthesis.

The general reaction for the conversion of pyruvic acid to acetyl coenzyme A is as follows:

Pyruvic acid exhibits significant biological activity:

- Energy Production: It serves as a crucial substrate for energy metabolism. In aerobic conditions, it is converted into acetyl coenzyme A, entering the Krebs cycle to generate ATP.

- Antioxidant Properties: Pyruvate acts as an antioxidant by scavenging reactive oxygen species, which helps protect cells from oxidative damage.

- Cardiac Function: Studies have shown that pyruvate can enhance cardiac contractility, particularly in ischemic conditions by promoting ATP generation and reducing inorganic phosphate concentrations .

There are several methods for synthesizing pyruvic acid:

- Lactic Acid Fermentation: Pyruvic acid can be produced from glucose through fermentation processes involving lactic acid bacteria.

- Chemical Synthesis: It can also be synthesized through the oxidation of propylene glycol or from malonic acid derivatives via decarboxylation reactions.

- Enzymatic Methods: Enzymatic conversion of D-glyceraldehyde-3-phosphate through glycolytic pathways can yield pyruvic acid.

Pyruvic acid has diverse applications:

- Nutritional Supplementation: It is used in dietary supplements aimed at enhancing athletic performance and weight loss due to its role in energy metabolism.

- Pharmaceuticals: Pyruvate is explored for its potential therapeutic benefits in treating ischemic heart diseases and metabolic disorders.

- Food Industry: It serves as a food preservative and flavoring agent due to its acidity and ability to inhibit microbial growth.

Several compounds share structural or functional similarities with 2-oxo(113C)propanoic acid:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Lactic Acid | C₃H₆O₃ | Produced during anaerobic respiration; has hydroxyl group. |

| Acetic Acid | C₂H₄O₂ | Simple carboxylic acid; used widely as a preservative. |

| Alpha-Ketobutyric Acid | C₄H₆O₃ | Similar keto structure; involved in amino acid metabolism. |

| 2-Ketopropanoic Acid | C₃H₄O₃ | Another name for pyruvic acid; same molecular formula. |

Uniqueness of 2-Oxo(113C)propanoic Acid

What sets 2-oxo(113C)propanoic acid apart from these similar compounds is its pivotal role in both aerobic and anaerobic respiration processes. Unlike lactic acid, which primarily forms under anaerobic conditions, pyruvic acid can transition between metabolic pathways based on oxygen availability, making it essential for cellular energy homeostasis.

The synthesis of 2-oxo(13C)propanoic acid, also known as pyruvic acid with a 13C-labeled carbonyl carbon, represents an important area of isotope-labeled compound preparation with significant applications in metabolic research and biochemical investigations [1] [2]. The tartaric acid decarboxylation approach stands as one of the classical chemical routes for synthesizing 2-oxocarboxylic acids, including 13C-labeled variants [3] [4].

In the traditional tartaric acid method, tartaric acid undergoes thermal decarboxylation and dehydration when heated with potassium hydrogen sulfate or potassium pyrosulfate [3]. This reaction produces pyruvic acid through the elimination of carbon dioxide and water [4]. For the synthesis of 2-oxo(13C)propanoic acid specifically, 13C-enriched tartaric acid precursors must be employed to incorporate the isotope label at the desired carbonyl carbon position [5].

The reaction mechanism involves several steps:

- Initial dehydration of tartaric acid to form an intermediate compound

- Subsequent decarboxylation to eliminate carbon dioxide

- Final rearrangement to yield the 2-oxocarboxylic acid structure [3] [4]

While this approach has historical significance, it presents several challenges for isotope labeling applications. The high temperatures required (typically above 150°C) can lead to side reactions and potential scrambling of the isotope label [3] [5]. Additionally, the overall yield tends to be moderate, which is particularly problematic when working with expensive 13C-enriched starting materials [4] [5].

An alternative decarboxylation approach utilizes malonic acid derivatives as precursors. For 13C-labeled compounds, malonic acid-13C3 or selectively labeled variants can serve as starting materials [6] [5]. The decarboxylation of appropriately substituted malonic acid derivatives can generate 2-oxocarboxylic acids with specific labeling patterns [7] [6].

Table 1: Comparison of Tartaric Acid Decarboxylation Methods for 2-Oxo(13C)propanoic Acid Synthesis

| Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Typical Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|---|

| Classical thermal decarboxylation | 13C-labeled tartaric acid | Potassium hydrogen sulfate | 165-180 | 40-55 | 95-98 |

| Modified Pelouze method | 13C-labeled tartaric acid | Potassium pyrosulfate | 150-170 | 45-60 | 96-99 |

| Catalytic decarboxylation | 13C-labeled tartaric acid | Metal catalysts (Cu, Fe) | 120-140 | 50-65 | 97-99 |

| Malonic acid route | 13C-labeled malonic acid | Acid catalysts | 130-150 | 55-70 | 98-99 |

Recent advancements in decarboxylation chemistry have improved these classical approaches [5] [8]. The development of milder decarboxylation conditions using transition metal catalysts has enabled more selective reactions with higher yields and reduced isotope scrambling [5] [7]. Additionally, the integration of decarboxylation with subsequent carboxylation using 13CO2 has emerged as a powerful strategy for accessing various 13C-labeled carboxylic acids, including 2-oxocarboxylic acids [5] [8].

The choice of specific tartaric acid decarboxylation approach depends on several factors, including the desired position of isotope labeling, the required isotopic purity, and the scale of synthesis [5] [3]. For applications demanding high isotopic enrichment, modified procedures with careful control of reaction conditions are essential to minimize isotope dilution and maximize the incorporation of the 13C label [7] [5].

Biocatalytic Production Using Isotope-Enriched Precursors

Biocatalytic approaches offer significant advantages for the synthesis of 13C-labeled 2-oxocarboxylic acids, including 2-oxo(13C)propanoic acid, due to their high selectivity, mild reaction conditions, and potential for excellent isotopic incorporation [9] [10]. These enzymatic methods typically utilize isotope-enriched precursors that undergo specific biotransformations to yield the desired labeled products [11] [12].

One prominent biocatalytic route involves the enzymatic oxidation of 13C-labeled precursors using oxidoreductases [9] [12]. For example, the production of 2-oxo(13C)propanoic acid can be achieved through the oxidative deamination of L-[1-13C]alanine using L-amino acid oxidase or L-alanine dehydrogenase [9] [10]. This approach offers high regioselectivity and stereoselectivity, ensuring precise incorporation of the 13C label at the carbonyl carbon position [9] [12].

Another effective biocatalytic strategy employs glucose oxidase for the synthesis of isotopically labeled compounds [12] [13]. While primarily used for generating isotope-labeled hydrogen peroxide, this enzymatic system demonstrates the potential of oxidative biocatalysis for producing various labeled metabolites, including 2-oxocarboxylic acids [12] [13].

The use of recombinant microorganisms engineered for enhanced production of 2-oxocarboxylic acids represents a powerful approach for biocatalytic synthesis [10] [3]. By cultivating these organisms in media containing 13C-enriched carbon sources such as [U-13C]glucose or [1-13C]glucose, the metabolic machinery of the cells incorporates the isotope labels into the target compounds [10] [11]. This method has been successfully applied for the production of various 13C-labeled organic acids, including pyruvic acid derivatives [10] [14].

Table 2: Biocatalytic Methods for 2-Oxo(13C)propanoic Acid Production

| Biocatalytic Approach | Isotope-Enriched Precursor | Enzyme/Organism | Reaction Conditions | Yield (%) | Isotopic Enrichment (%) |

|---|---|---|---|---|---|

| Oxidative deamination | L-[1-13C]alanine | L-amino acid oxidase | pH 7.5, 30°C, 4-6 h | 75-85 | >95 |

| Dehydrogenase-mediated oxidation | L-[1-13C]alanine | L-alanine dehydrogenase | pH 8.0, 25°C, NAD+, 3-5 h | 80-90 | >98 |

| Whole-cell biotransformation | [U-13C]glucose | Engineered E. coli strains | Aerobic, pH 7.0, 30-37°C, 24-48 h | 60-70 | 90-95 |

| Enzymatic cascade | [1-13C]pyruvate | Multiple enzyme systems | pH 7.2, 30°C, cofactor regeneration, 8-12 h | 70-80 | >99 |

Research findings have demonstrated that biocatalytic methods can achieve high isotopic purity in the final products [11] [14]. For instance, studies using reverse 13C labeling approaches have confirmed that carbon in organic acids produced by engineered microorganisms is predominantly incorporated from the captured 13CO2 via specific metabolic pathways [10] [14]. This high level of isotopic incorporation is crucial for applications requiring precise tracing of metabolic processes [10] [11].

The selection of appropriate isotope-enriched precursors is critical for successful biocatalytic production [11] [14]. Factors influencing this choice include the cost of the labeled starting materials, the metabolic pathways involved in the biotransformation, and the desired labeling pattern in the final product [10] [11]. For 2-oxo(13C)propanoic acid specifically, precursors such as [1-13C]glucose, [U-13C]glucose, or directly labeled amino acids like L-[1-13C]alanine are commonly employed [10] [14].

Recent advances in metabolic engineering have further enhanced the efficiency of biocatalytic production methods [10] [3]. By manipulating key enzymes involved in pyruvate metabolism, researchers have developed microbial strains capable of producing high yields of 2-oxocarboxylic acids with excellent isotopic enrichment [10] [3]. These engineered systems offer promising platforms for the scalable production of 13C-labeled compounds for research applications [11] [14].

Purification and Isotopic Enrichment Validation Techniques

The production of high-quality 2-oxo(13C)propanoic acid requires robust purification methods and accurate validation of isotopic enrichment [15] [13]. These processes are essential to ensure both the chemical purity and isotopic integrity of the final product [16] [17].

Purification Techniques

Purification of 13C-labeled 2-oxocarboxylic acids typically involves a combination of extraction, chromatographic separation, and crystallization steps [15] [18]. For 2-oxo(13C)propanoic acid specifically, liquid-liquid extraction using organic solvents such as ethyl acetate or diethyl ether represents an initial purification step to separate the target compound from reaction mixtures [7] [18].

Chromatographic methods play a central role in the purification process [15] [13]. High-performance liquid chromatography (HPLC) using reversed-phase, ion-exchange, or hydrophilic interaction liquid chromatography (HILIC) columns enables effective separation of 2-oxo(13C)propanoic acid from structurally similar compounds and reaction byproducts [15] [13]. The selection of appropriate mobile phases and column chemistry is critical for achieving optimal separation [15] [17].

For preparative-scale purification, flash chromatography or medium-pressure liquid chromatography systems are commonly employed [7] [18]. These techniques allow for larger sample loading capacities while maintaining adequate separation efficiency [15] [18]. Final purification often involves crystallization or recrystallization steps to obtain the product with high chemical purity [7] [15].

Isotopic Enrichment Validation

Accurate determination of isotopic enrichment is crucial for validating the quality of 2-oxo(13C)propanoic acid preparations [16] [17]. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most widely used methods [15] [19].

Mass spectrometry provides powerful tools for isotopic analysis [16] [20]. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) enable precise measurement of isotopologue distributions, allowing for accurate determination of 13C incorporation [13] [16]. High-resolution mass spectrometry techniques, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap MS, offer exceptional mass accuracy for distinguishing between closely related isotopologues [16] [20].

Table 3: Analytical Methods for Isotopic Enrichment Validation of 2-Oxo(13C)propanoic Acid

| Analytical Technique | Measurement Parameter | Detection Limit | Precision (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| GC-MS | Isotopologue distribution | 0.1-1 μg/mL | 0.5-2.0 | High sensitivity, good chromatographic resolution | Requires derivatization |

| LC-MS/MS | Isotopologue distribution | 0.01-0.1 μg/mL | 1.0-3.0 | Minimal sample preparation, high sensitivity | Matrix effects can influence results |

| 13C NMR | Direct 13C signal intensity | 10-100 μg/mL | 0.5-1.0 | Direct measurement of 13C enrichment, structural information | Lower sensitivity compared to MS |

| IRMS | δ13C values | 1-10 μg/mL | 0.1-0.3 | Highest precision for isotope ratio measurements | Limited structural information |

| FT-ICR MS | Exact mass measurement | 0.001-0.01 μg/mL | 0.1-0.5 | Ultra-high resolution, excellent mass accuracy | Expensive instrumentation |

Nuclear magnetic resonance (NMR) spectroscopy offers complementary information for isotopic enrichment validation [15] [19]. Quantitative 13C NMR spectroscopy allows direct measurement of 13C incorporation at specific positions within the molecule [19] [15]. By comparing signal intensities between labeled and unlabeled carbon positions, the degree of enrichment can be accurately determined [19] [15]. Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), provide enhanced capabilities for analyzing complex mixtures of labeled compounds [15] [19].

Isotope ratio mass spectrometry (IRMS) represents another powerful technique for validating isotopic enrichment [21] [17]. This method offers exceptional precision for measuring carbon isotope ratios, typically expressed as δ13C values [21] [19]. While IRMS provides high accuracy for bulk isotopic composition, it offers limited information about position-specific labeling patterns [21] [17].

The validation process often employs multiple analytical techniques to ensure comprehensive characterization of the isotopic enrichment [16] [17]. For example, combining mass spectrometry for initial screening with NMR spectroscopy for position-specific analysis provides a robust validation approach [15] [19]. Additionally, the use of reference standards with known isotopic composition is essential for calibrating analytical methods and ensuring accurate results [16] [17].

Recent advances in analytical technologies have further enhanced the capabilities for isotopic enrichment validation [20] [17]. The development of automated data processing algorithms for interpreting complex isotopologue patterns has improved the efficiency and accuracy of mass spectrometric analyses [20] [16]. Similarly, innovations in NMR pulse sequences and detection methods have expanded the applicability of NMR-based validation approaches [15] [19].

For comprehensive validation, a systematic workflow typically includes:

The analytical detection and quantification of 2-oxo(113C)propanoic acid (carbon-13 labeled pyruvate) represents a specialized field requiring sophisticated methodologies that can discriminate between isotopically labeled and unlabeled compounds. This section examines three primary analytical approaches that have emerged as the most effective for metabolic studies involving this carbon-13 enriched substrate.

Hyperpolarized Carbon-13 Nuclear Magnetic Resonance Spectroscopy Applications

Hyperpolarized carbon-13 nuclear magnetic resonance spectroscopy has emerged as the most significant breakthrough in the analytical detection of 2-oxo(113C)propanoic acid, providing unprecedented sensitivity enhancement for real-time metabolic monitoring. The technique relies on dynamic nuclear polarization to increase the nuclear spin polarization of carbon-13 nuclei by factors exceeding 10,000-fold compared to thermal equilibrium conditions [1] [2].

The fundamental principle involves the preparation of 2-oxo(113C)propanoic acid in a hyperpolarized state through a process requiring approximately 60-120 minutes of microwave irradiation at temperatures of 1.2-1.4 K in the presence of trityl radicals [3]. The resulting liquid-state polarization typically achieves 15-25% efficiency, representing a dramatic enhancement over the natural thermal polarization of approximately 0.003% at physiological conditions [4].

Chemical Shift Characteristics and Spectral Resolution

The carbon-13 nuclear magnetic resonance spectrum of 2-oxo(113C)propanoic acid exhibits three distinct resonances corresponding to the three carbon environments within the molecule. The carboxyl carbon (C1) resonates in the characteristic range of 170-185 parts per million, appearing as a singlet due to the absence of scalar coupling with adjacent carbon-13 nuclei in singly-labeled preparations [5] [6]. The carbonyl carbon (C2) demonstrates a chemical shift between 190-210 parts per million, appearing as a quartet with coupling constants of 2-3 Hz when coupled to the carbon-13 labeled methyl group in doubly-labeled preparations [7]. The methyl carbon (C3) resonates at 25-30 parts per million, manifesting as a doublet with similar coupling constants when coupled to the carbonyl carbon [5].

Relaxation Parameters and Temporal Considerations

The longitudinal relaxation times (T1) of 2-oxo(113C)propanoic acid exhibit strong magnetic field dependence, with values ranging from 65-75 seconds at 1.0 Tesla to 20-25 seconds at 9.4 Tesla for the carboxyl carbon [8] [9]. The carbonyl carbon demonstrates intermediate relaxation times of 45-55 seconds at 1.0 Tesla, decreasing to 15-20 seconds at 9.4 Tesla [10]. The methyl carbon exhibits the shortest relaxation times, ranging from 15-25 seconds at 1.0 Tesla to 5-8 seconds at 9.4 Tesla [11].

These relaxation parameters are critically important for experimental design, as they define the temporal window available for metabolic observation. The relatively long T1 values, particularly for the carboxyl carbon, enable real-time monitoring of metabolic conversions including the production of carbon-13 labeled lactate, alanine, and bicarbonate [12] [13].

Detection Sensitivity and Quantification Limits

Hyperpolarized carbon-13 nuclear magnetic resonance spectroscopy achieves detection limits below 1 millimolar concentrations for 2-oxo(113C)propanoic acid, representing a sensitivity enhancement of several orders of magnitude compared to conventional thermal nuclear magnetic resonance [14]. The temporal resolution ranges from 1-3 seconds, enabling kinetic analysis of rapid metabolic transformations [15].

Signal quantification employs multiple methodological approaches, with peak integration providing accuracy within 5-10% under optimal conditions. More sophisticated deconvolution analysis can achieve precision of 2-5%, while kinetic modeling approaches yield accuracy of 3-8% but require specialized software and extended analysis times [16].

In Vivo Applications and Metabolic Pathway Analysis

The technique has demonstrated exceptional utility for in vivo metabolic imaging, particularly in oncological applications where altered pyruvate metabolism serves as a biomarker for malignant transformation [17] [18]. The conversion of hyperpolarized 2-oxo(113C)propanoic acid to carbon-13 labeled lactate provides direct assessment of lactate dehydrogenase activity, while conversion to bicarbonate reflects pyruvate dehydrogenase complex function [13] [19].

Recent applications have extended beyond oncology to include cardiovascular metabolism, neurological disorders, and hepatic function assessment [20] [21]. The ability to monitor multiple metabolic products simultaneously within a single acquisition provides comprehensive metabolic phenotyping capabilities not achievable with alternative analytical methods [22] [23].

Mass Spectrometric Analysis of Isotopic Distributions

Mass spectrometric analysis represents the most definitive approach for isotopic distribution analysis of 2-oxo(113C)propanoic acid, providing both qualitative identification and precise quantitative determination of carbon-13 incorporation. The technique exploits the mass difference between carbon-12 and carbon-13 isotopes to distinguish labeled from unlabeled compounds with exceptional specificity.

Ionization Strategies and Mass Spectral Fragmentation

Electrospray ionization in negative mode has emerged as the preferred ionization technique for 2-oxo(113C)propanoic acid analysis, generating predominantly [M-H]- ions at mass-to-charge ratio 87 for unlabeled pyruvate and 88 for carbon-13 labeled material [24]. The molecular ion peak typically exhibits relative abundance of 15-25% of the base peak, providing sufficient intensity for accurate mass determination and isotopic ratio calculations.

Characteristic fragmentation patterns include loss of the carboxyl group (45 mass units) to produce fragment ions at mass-to-charge ratio 43 for unlabeled and 44 for carbon-13 labeled compounds when the carboxyl carbon bears the isotopic label [25]. Alternative fragmentation involves loss of carbon dioxide (44 mass units) yielding fragments at mass-to-charge ratio 44 for unlabeled and 45 for carbon-13 labeled material when the carbonyl carbon contains the isotope label.

Electron ionization mass spectrometry produces more extensive fragmentation but provides detailed structural information useful for positional isotope analysis. The base peak typically corresponds to the acetyl fragment (mass-to-charge ratio 43), which retains the isotopic label when carbon-13 is incorporated at the carbonyl position [26] [27].

Liquid Chromatography Integration and Analytical Selectivity

High-performance liquid chromatography coupled with mass spectrometry provides the most comprehensive analytical platform for 2-oxo(113C)propanoic acid quantification in complex biological matrices [24] [28]. Reversed-phase chromatography using C18 stationary phases with acidic mobile phases achieves baseline separation of pyruvate from interfering metabolites within 2-10 minutes.

The integration of liquid chromatography separation with mass spectrometric detection provides dual selectivity based on both retention time and mass-to-charge ratio, enabling unambiguous identification even in complex biological samples containing numerous structurally related metabolites [29].

Quantification Methodologies and Detection Limits

Selected reaction monitoring approaches using tandem mass spectrometry achieve detection limits of 4.5 micromolar for 2-oxo(113C)propanoic acid in biological fluids [24]. The linear quantification range extends from 4.5 micromolar to 4.5 millimolar, encompassing the physiological concentration range encountered in most biological applications.

Internal standardization using uniformly carbon-13 labeled pyruvate provides optimal accuracy and precision, with relative standard deviations typically below 5% for biological samples [28]. The use of stable isotope dilution methodology corrects for matrix effects, extraction recovery variations, and instrumental drift, ensuring reliable quantification across diverse sample types.

Isotopic Enrichment Calculations and Metabolic Flux Analysis

Mass spectrometric analysis enables precise determination of carbon-13 enrichment levels, typically expressed as mole percent excess relative to natural abundance. For metabolic flux analysis applications, the isotopic distribution of 2-oxo(113C)propanoic acid and its metabolic products provides quantitative information regarding pathway activities and metabolic network topology [30] [31].

The calculation of isotopic enrichment requires correction for natural abundance contributions and consideration of overlapping isotopic peaks from metabolites with different degrees of carbon-13 incorporation. Specialized software packages have been developed to perform these calculations and generate isotopomer distribution vectors for flux analysis applications [32].

Enzymatic Assay Protocols for Metabolic Studies

Enzymatic assay protocols for 2-oxo(113C)propanoic acid leverage the substrate specificity of key metabolic enzymes to provide indirect but highly sensitive detection methods. These approaches exploit the unique kinetic properties of enzymes that utilize pyruvate as a substrate, enabling quantification through coupled enzymatic reactions that produce readily detectable products.

Lactate Dehydrogenase-Based Detection Systems

Lactate dehydrogenase represents the most widely utilized enzymatic approach for 2-oxo(113C)propanoic acid detection, exploiting the enzyme's role in the reversible conversion of pyruvate to lactate with concomitant oxidation or reduction of nicotinamide adenine dinucleotide cofactors [19] [33]. The assay principle involves monitoring the consumption of reduced nicotinamide adenine dinucleotide at 340 nanometers absorbance as pyruvate is converted to lactate.

The detection system exhibits linear response over the concentration range of 0.1-10 millimolar pyruvate, with detection limits of 0.1-1.0 micromolar under optimized conditions. The pH optimum ranges from 7.0-7.4, closely matching physiological conditions and enabling direct analysis of biological samples with minimal pretreatment [34].

For carbon-13 labeled substrates, the enzymatic conversion can be coupled with nuclear magnetic resonance detection to monitor the production of carbon-13 labeled lactate, providing both enzymatic specificity and isotopic selectivity [15] [35]. This approach enables real-time monitoring of lactate dehydrogenase activity with temporal resolution of 10-30 seconds.

Pyruvate Dehydrogenase Complex Activity Assessment

Pyruvate dehydrogenase complex activity provides an alternative enzymatic approach focusing on oxidative decarboxylation rather than reduction pathways [13] [36]. The assay monitors carbon dioxide production from the decarboxylation of 2-oxo(113C)propanoic acid, with carbon-13 labeled carbon dioxide subsequently equilibrating with bicarbonate in aqueous solution.

Detection of carbon-13 labeled bicarbonate using nuclear magnetic resonance spectroscopy provides direct assessment of pyruvate dehydrogenase complex activity with high specificity [12]. The method exhibits detection limits of 0.5-5.0 micromolar pyruvate and operates optimally at pH 7.8-8.2, reflecting the enzyme's physiological activity profile.

The technique has proven particularly valuable for assessing mitochondrial function and oxidative metabolism in both cellular and tissue preparations [3] [37]. The ability to monitor bicarbonate production in real-time enables kinetic analysis of enzyme regulation and metabolic control mechanisms.

Coupled Enzymatic Systems and Signal Amplification

Multi-enzyme systems provide enhanced sensitivity through signal amplification cascades that convert a single pyruvate molecule into multiple detectable product molecules [38]. Pyruvate carboxylase-based systems couple pyruvate carboxylation with subsequent enzymatic reactions that generate readily detectable products such as reduced nicotinamide adenine dinucleotide or adenosine triphosphate.

These coupled systems achieve detection limits as low as 0.05-5.0 millimolar pyruvate depending on the specific enzymatic cascade employed. The linear range typically extends over two to three orders of magnitude, providing excellent dynamic range for diverse analytical applications [39].

Alanine Aminotransferase Coupling for Metabolic Analysis

Alanine aminotransferase provides an alternative enzymatic pathway for 2-oxo(113C)propanoic acid detection through transamination reactions that produce alanine from pyruvate in the presence of glutamate as amino donor [40]. The consumption of glutamate can be monitored spectrophotometrically through coupled reactions with glutamate dehydrogenase and nicotinamide adenine dinucleotide.

This approach exhibits particular utility for metabolic studies involving amino acid metabolism and provides complementary information to lactate dehydrogenase-based assays. The detection range spans 0.2-20 millimolar pyruvate with optimal performance at pH 7.4-7.8 [38].

The enzymatic specificity ensures selective detection of pyruvate even in complex biological matrices containing numerous interfering compounds. For carbon-13 labeled substrates, the production of carbon-13 labeled alanine provides additional analytical specificity and enables isotopic flux analysis in metabolic studies [11].

Environmental Considerations and Optimization Strategies

Enzymatic assay performance exhibits strong dependence on environmental factors including temperature, pH, ionic strength, and the presence of activators or inhibitors. Temperature optimization typically favors 37°C for mammalian enzymes, reflecting their physiological operating conditions. pH optimization requires consideration of both enzyme activity and substrate stability, with most systems operating optimally between pH 7.0-8.0.

Protein concentration in biological samples significantly affects assay performance through competitive binding effects and matrix interference. Dilution strategies or protein precipitation techniques may be required to achieve optimal analytical performance in complex biological matrices.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

5PW2OK1N4S

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Dates

Explore Compound Types